3-(2-Hydroxyphenyl)benzaldehyde
Overview
Description
3-(2-Hydroxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Schiff Bases and Metal Complexes
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is a key predecessor in the development of Schiff bases and their metal complexes. These Schiff bases, derived from 2-hydroxynaphthalene-1-carbaldehyde, have significant implications in the creation of commercially useful compounds. They are highly functionalized aromatic rings often utilized as precursors for various chemicals, including fluorescent chemosensors, due to their intramolecular charge transfer properties (K. Maher, 2018).
Fluorescent Probe Development
This compound plays a crucial role in the synthesis of fluorescent probes. For instance, a fluorescence probe was designed and synthesized using a similar biphenyl compound, demonstrating high selectivity and sensitivity towards homocysteine, a biologically significant amino acid. This probe, with its unique intramolecular charge transfer and aggregation-induced emission enhancement performances, holds potential for studying effects in biological systems (Yicheng Chu et al., 2019).
Synthetic and Structural Chemistry
2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde is also integral in synthetic chemistry, aiding in the creation of complex molecules and intermediates. Its role in forming hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-ones demonstrates its versatility in synthesizing structurally diverse compounds, which can have various applications, including in material science and pharmaceuticals (N. Kozlov et al., 2006).
Crystallography and Spectroscopy
In crystallography and spectroscopy, derivatives of 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde have been studied for their structural and spectroscopic properties. These studies have enhanced understanding of intramolecular and intermolecular interactions, contributing to broader knowledge in chemical and material sciences (Kew-Yu Chen, 2016).
Mechanism of Action
Target of Action
Similar compounds such as chalcones and benzimidazoles have shown a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties . Therefore, it’s plausible that 3-(2-Hydroxyphenyl)benzaldehyde may interact with similar targets.
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
The biosynthesis of phenolic compounds like this compound involves the shikimate and phenylpropanoid pathways . In one pathway, t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is converted to benzaldehyde by a lyase by removing its acetate moiety. Then, a cytosolic aldehyde oxidase (AAO) converts benzaldehyde to benzoic acid .
Pharmacokinetics
Similar compounds such as chalcones have shown a wide range of pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the metabolic pathways of primary metabolites in plant foods are linked with metabolic pathways of secondary metabolites like this compound . The profile of secondary metabolites differs between plant species and growing conditions .
Biochemical Analysis
Biochemical Properties
3-(2-Hydroxyphenyl)benzaldehyde is involved in various biochemical reactions. It is a product of the CoA-independent non-β-oxidative pathway where t-cinnamic acid is hydrated to produce 3-hydroxy-3-phenylpropionic acid (HPP), which is then converted to benzaldehyde by a lyase . The benzaldehyde is then converted to benzoic acid by a cytosolic aldehyde oxidase (AAO) .
Cellular Effects
Similar phenolic compounds have been reported to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
Molecular Mechanism
It is known that phenolic compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence the compound’s interactions with biomolecules and its effects at the molecular level .
Temporal Effects in Laboratory Settings
Similar phenolic compounds have been shown to have reversible and irreversible reactions, such as the formation of a hemiketal and an oxime, respectively .
Dosage Effects in Animal Models
Similar phenolic compounds have shown varying effects at different dosages .
Metabolic Pathways
This compound is involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .
Transport and Distribution
Similar phenolic compounds have been shown to be transported and distributed via various mechanisms .
Subcellular Localization
Similar phenolic compounds have been shown to aggregate in distinct patterns within various cellular compartments .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJNWQOCHOWIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589677 | |
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400746-69-2 | |
Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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